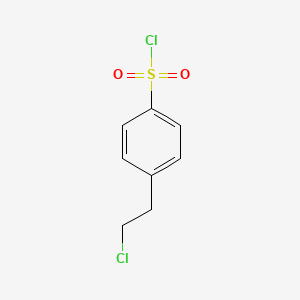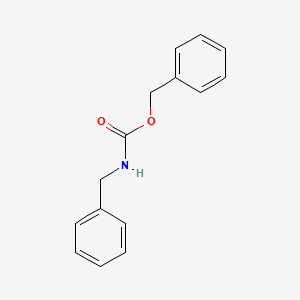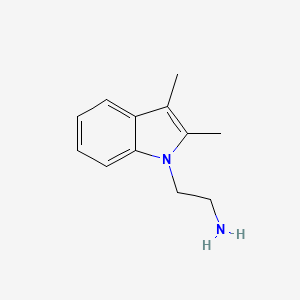
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” seems to be a complex organic compound. The benzodioxol group indicates the presence of a methylenedioxy functional group, which is common in a variety of pharmaceuticals and recreational drugs12.
Synthesis Analysis
While specific synthesis methods for “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” were not found, similar compounds have been synthesized via palladium-catalyzed cross-coupling reactions3.
Molecular Structure Analysis
The exact molecular structure of “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” is not available. However, related compounds such as “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” have a molecular weight of 207.26894.
Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” are not available. However, similar compounds have been involved in reactions such as Pd-catalyzed C-N cross-coupling3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” are not available. However, a related compound “Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate” has a molecular weight of 206.195 Da6.
Aplicaciones Científicas De Investigación
1. Anticancer Research
- Application Summary: The compound’s structure is used in the design of 1-benzo[1,3]dioxol-5-yl-indoles, which have shown activity against various cancer cell lines .
- Methods of Application: These compounds are synthesized via a Pd-catalyzed C-N cross-coupling .
- Results: The compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Two compounds, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, showed IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
2. Psychoactive Substance Research
- Application Summary: The compound’s structure is similar to that of synthetic cathinones, a group of novel psychoactive substances (NPS) that have been emerging in recent years .
- Methods of Application: The study involved searching various online databases and government agency databases for reports on the identification of newly emerging synthetic cathinones .
- Results: The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .
3. Antioxidant Research
- Application Summary: The compound’s structure is used in the synthesis of new {4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl}methanamine derivatives containing aryloxypropanol, aminoacetyl, and hetaryl-sulfanylacetyl substituents .
- Methods of Application: The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile which was reduced with lithium tetrahydroaluminate to [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
- Results: The synthesized compounds were evaluated for their antioxidant activity .
4. Parkinson’s Disease Treatment
- Application Summary: 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine, a derivative of the compound, is an important intermediate for the synthesis of piribedil, a drug used in the treatment of Parkinson’s disease .
- Methods of Application: The synthesis involves the use of 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine .
- Results: Piribedil has been found to be effective in reducing tremors associated with Parkinson’s disease .
5. Antitumor Research
- Application Summary: The compound’s structure is used in the design of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These have been evaluated for their anticancer activity against various cancer cell lines .
- Methods of Application: These compounds are synthesized via a Pd-catalyzed C-N cross-coupling .
- Results: Two compounds, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, showed IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
6. Synthesis of New Derivatives
- Application Summary: The compound is used as a starting material for the synthesis of new {4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl}methanamine derivatives containing aryloxypropanol, aminoacetyl, and hetaryl-sulfanylacetyl substituents .
- Methods of Application: The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile which was reduced with lithium tetrahydroaluminate to [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
- Results: The synthesized compounds were evaluated for their antioxidant activity .
Safety And Hazards
Specific safety and hazard information for “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” is not available. However, related compounds can be harmful if swallowed7.
Direcciones Futuras
The future directions for research on “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” are not clear due to the lack of specific information on this compound. However, related compounds have been studied for their anticancer activity3.
Please consult with a chemical expert or conduct further research for more accurate and specific information. This analysis is based on the closest available information and may not fully represent the properties of “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate”.
Propiedades
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-16-12(15)9(14)5-8(13)7-2-3-10-11(4-7)18-6-17-10/h2-4H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOJWDDCFUZORX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

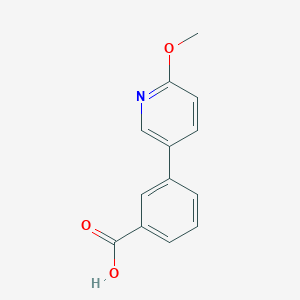
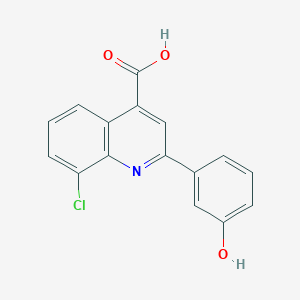
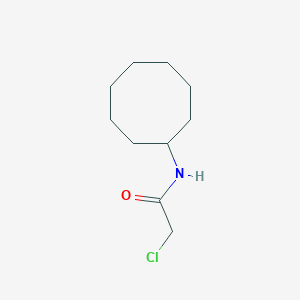
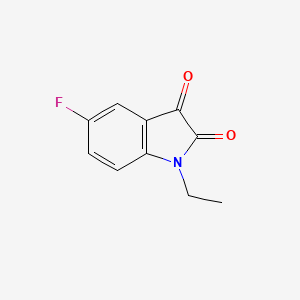
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)
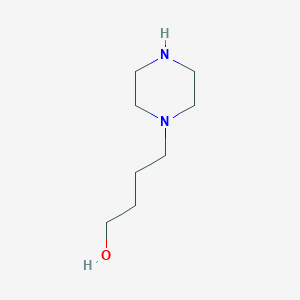
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)
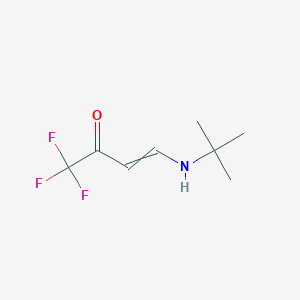
![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)
